Cas no 87-17-2 (Salicylanilide)

Salicylanilide structure
Salicylanilide structure
Nome do Produto:Salicylanilide
N.o CAS:87-17-2
MF:C13H11NO2
MW:213.231943368912
MDL:MFCD00002212
CID:34408
PubChem ID:6872

Salicylanilide Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Hydroxy-N-phenylbenzamide
    • Salicylanilide
    • 2-Hydroxybenzanilide
    • 2-hydroxy-N-phenyl-benzamide
    • 2-Phenylaminocarbonylphenol
    • Ansadol
    • Aseptolan
    • Hyanilid
    • N-Phenylsalicylamide
    • salicylamide
    • Salicylanilid
    • salicylic acid anilide
    • Salifebrin
    • Salinide
    • Salinidol
    • Shirlan extra
    • Salnide
    • Benzamide, 2-hydroxy-N-phenyl-
    • Shirlan
    • o-Hydroxybenzanilide
    • Sherstat SLN
    • Shirlan AG
    • 2-N-Phenylcarboxamidophenol
    • Shirlan (VAN)
    • Caswell No. 730
    • Anilid kyseliny salicylove
    • WR 10019
    • Anilid kyseliny salicylove [Czech]
    • EPA Pe
    • 2-Hydroxy-N-phenylbenzamide (ACI)
    • Salicylanilide (8CI)
    • 2-(N-Phenylcarboxamido)phenol
    • 2-(Phenylaminocarbonyl)phenol
    • N-Phenyl-2-hydroxybenzamide
    • NSC 14881
    • SA 88
    • SA 88 (biocide)
    • MDL: MFCD00002212
    • Inchi: 1S/C13H11NO2/c15-12-9-5-4-8-11(12)13(16)14-10-6-2-1-3-7-10/h1-9,15H,(H,14,16)
    • Chave InChI: WKEDVNSFRWHDNR-UHFFFAOYSA-N
    • SMILES: O=C(C1C(O)=CC=CC=1)NC1C=CC=CC=1

Propriedades Computadas

  • Massa Exacta: 213.07900
  • Massa monoisotópica: 213.078979
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 16
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 236
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: 7
  • Superfície polar topológica: 49.3
  • Carga de Superfície: 0
  • XLogP3: 3.3

Propriedades Experimentais

  • Cor/Forma: White foliar crystals. Odourless.
  • Densidade: 1.1544 (rough estimate)
  • Ponto de Fusão: 135.0 to 139.0 deg-C
  • Ponto de ebulição: 353.22°C (rough estimate)
  • Ponto de Flash: 294.3 °C at 760 mmHg
  • Índice de Refracção: 1.5700 (estimate)
  • PH: 7-7.5 (50g/l, H2O, 25℃)
  • Solubilidade: H2O: slightly soluble
  • Coeficiente de partição da água: Slightly soluble
  • PSA: 49.33000
  • LogP: 2.71750
  • Merck: 8330
  • Solubilidade: Slightly soluble in water, easily soluble in alcohol, ether, benzene and chloroform

Salicylanilide Informações de segurança

  • Símbolo: GHS07 GHS09
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315,H319,H335,H400
  • Declaração de Advertência: P261,P273,P305+P351+P338
  • Número de transporte de matérias perigosas:UN 3077 9 / PGIII
  • WGK Alemanha:2
  • Código da categoria de perigo: 36/37/38
  • Instrução de Segurança: S26-S37/39
  • RTECS:VN7850000
  • Identificação dos materiais perigosos: Xi
  • Frases de Risco:R36/37/38
  • TSCA:Yes
  • Condição de armazenamento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Salicylanilide Dados aduaneiros

  • CÓDIGO SH:29242995
  • Dados aduaneiros:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Salicylanilide Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021701-100g
Salicylanilide
87-17-2 98%
100g
¥1035 2024-05-21
Ambeed
A360596-1g
2-Hydroxy-N-phenylbenzamide
87-17-2 95%
1g
$6.0 2023-09-02
Ambeed
A360596-100g
2-Hydroxy-N-phenylbenzamide
87-17-2 95%
100g
$138.0 2025-02-19
Enamine
EN300-18540-1.0g
2-hydroxy-N-phenylbenzamide
87-17-2 97%
1g
$19.0 2023-06-01
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0753-25mg
Salicylanilide
87-17-2 99.68%
25mg
¥ 217 2023-09-07
OTAVAchemicals
1016285-250MG
2-hydroxy-N-phenylbenzamide
87-17-2 95%
250MG
$115 2023-06-25
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0753-1 mL * 10 mM (in DMSO)
Salicylanilide
87-17-2 99.68%
1 mL * 10 mM (in DMSO)
¥385.00 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S26500-5g
Salicylanilide
87-17-2
5g
¥56.0 2021-09-07
TRC
S088095-1g
Salicylanilide
87-17-2
1g
$ 753.00 2023-09-06
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S30074-100g
Salicylanilide
87-17-2 98%
100g
¥260.00 2021-09-02

Salicylanilide Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Catalysts: (T-4)-[N-[2,6-Bis(1-methylethyl)phenyl]-1-[[[2,6-bis(1-methylethyl)phenyl]amino-… Solvents: Toluene ;  2 h, rt
1.2 Reagents: Water ;  rt
Referência
Cyclopentadienyl-Free Rare-Earth Metal Amides [{(CH2SiMe2){(2,6-iPr2C6H3)N}2}Ln{N(SiMe3)2}(THF)] as Highly Efficient Versatile Catalysts for C-C and C-N Bond Formation
Wu, Yunjun; et al, European Journal of Organic Chemistry, 2010, (2), 326-332

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ;  6 h, rt
1.2 Reagents: Acetic acid
Referência
Synthesis of a tripod-type ligand and fluorescence properties of its rare earth complexes
Wu, Gen-liang; et al, Ningxia Gongcheng Jishu, 2007, 6(1), 34-35

Synthetic Routes 3

Condições de reacção
Referência
Synthesis of some substituted salicylanilides of expected biological activity
Islam, A. M.; et al, Journal fuer Praktische Chemie (Leipzig), 1972, 314(5-6), 727-34

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Toluene ;  2 min, rt; 1 h, 80 °C; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  pH 7
Referência
Trifluoroacetic Acid-Mediated Denitrogenative ortho-Hydroxylation of 1,2,3-Benzotriazin-4(3H)-ones: A Metal-Free Approach
Madasamy, Kanagaraj; et al, Journal of Organic Chemistry, 2022, 87(13), 8752-8756

Synthetic Routes 5

Condições de reacção
1.1 4 min, rt → 171 °C
Referência
Synthesis of substituted salicylanilides under microwave irradiation
Veverkova, Eva; et al, Monatshefte fuer Chemie, 2003, 134(9), 1215-1219

Synthetic Routes 6

Condições de reacção
1.1 Catalysts: Azobisisobutyronitrile ,  Tributylstannane Solvents: Toluene ;  140 °C
Referência
An Unprecedented Synthesis of N-Phenyl Amides via Cleavage of Benzotriazole Ring under Free Radical Condition
Singh, Anoop S.; et al, ChemistrySelect, 2017, 2(1), 224-229

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Piperazine Solvents: Dimethylacetamide
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
Regioselective dealkylation of 2-alkoxybenzoic acid and its amide derivatives with aliphatic amines
Nishioka, Hiroyasu; et al, Synthesis, 2000, (2), 243-246

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  pH 7, 0 °C
Referência
An unusual N-Boc deprotection of benzamides under basic conditions
Yin, Biaolin; et al, Chinese Journal of Chemistry, 2009, 27(9), 1645-1648

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  3 h, rt
Referência
Convenient Synthesis of Salicylanilide Sulfonates from 1,2,3-Benzotriazin-4(3H)-ones and Organosulfonic Acids via Denitrogenative Cross-Coupling
Korivi, Ramaraju ; et al, ACS Omega, 2023, 8(20), 18306-18311

Synthetic Routes 10

Condições de reacção
1.1 Catalysts: Magnesium oxide ;  15 min, 70 °C
Referência
Recyclable, highly efficient and low cost nano-MgO for amide synthesis under SFRC: A convenient and greener NOSE' approach
Das, Vijay Kumar; et al, Applied Catalysis, 2013, 456, 118-125

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Bis(dibenzylideneacetone)palladium ,  Bis(1,1-dimethylethyl)[2′-(1-methylethoxy)[1,1′-binaphthalen]-2-yl]phosphine Solvents: tert-Butanol ;  20 h, 100 °C; 100 °C → rt
Referência
Palladium-catalyzed amidation of aryl halides using 2-dialkylphosphino-2'-alkoxyl-1,1'-binaphthyl as ligands
Ma, Fangfang; et al, Journal of Organic Chemistry, 2012, 77(12), 5279-5285

Synthetic Routes 12

Condições de reacção
Referência
Arylamines
Scholz, U.; et al, Science of Synthesis, 2007, 31, 1565-1678

Synthetic Routes 13

Condições de reacção
1.1 Solvents: Dichloromethane ;  0 °C; 3 - 6 h, 0 °C → rt
1.2 Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Water ;  10 min, rt
1.3 Reagents: Potassium hydroxide ;  10 h, 100 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referência
A highly efficient copper-catalyzed method for the synthesis of 2-hydroxybenzamides in water
Balkrishna, Shah Jaimin; et al, Synthesis, 2012, 44(9), 1417-1426

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  pH 7, 0 °C
Referência
An unusual N-Boc deprotection of benzamides under basic conditions
Yin, Biaolin; et al, Chinese Journal of Chemistry, 2009, 27(9), 1645-1648

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 130 °C
1.2 Solvents: Ethyl acetate
Referência
Ligand-free Ullmann-type C-heteroatom couplings under practical conditions
Gueell, Imma; et al, European Journal of Organic Chemistry, 2014, 2014(15), 3188-3195

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Phosphorus trichloride Solvents: Toluene ;  120 - 125 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, 120 - 125 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8 - 9
Referência
Synthesis and antibacterial activity of some 1,3-benzoxazin-2,4-dione derivatives
Truong, Phuong; et al, Tap Chi Duoc Hoc, 2006, 46(1), 14-17

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene
Referência
Synthesis and antimycobacterial activity of salicylanilides substituted in position 5
Waisser, K.; et al, Chemical Papers, 2001, 55(2), 121-129

Synthetic Routes 18

Condições de reacção
Referência
Pyrolysis of O-allyl salicylic amides and esters, and related compounds: formation of isoindolones and phthalides
Black, Michael; et al, Journal of the Chemical Society, 1994, (2), 155-9

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  30 min, -78 °C; 1 h, 0 °C
1.2 Reagents: Methanol ,  Water ;  20 min, 0 °C
Referência
CO and O2 binding studies of new model complexes for CcO
Ladomenou, Kalliopi; et al, Polyhedron, 2013, 54, 47-53

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Copper Solvents: Butyronitrile ;  14 h, 120 °C
Referência
Activated charcoal supported copper nanoparticles: A readily available and inexpensive heterogeneous catalyst for the N-arylation of primary amides and lactams with aryl iodides
Zhao, Rong; et al, Tetrahedron, 2021, 79,

Synthetic Routes 21

Condições de reacção
1.1 Reagents: Phosphorus trichloride Solvents: Xylene ;  150 °C; 33 min, 150 °C
Referência
One-pot synthesis of salicylanilides by direct amide bond formation from salicylic acid under microwave irradiation
Lu, Cheng-Rong; et al, Synthetic Communications, 2011, 41(9), 1257-1266

Synthetic Routes 22

Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Diethylenetriamine ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 50 °C
1.2 Reagents: Ethyl acetate
Referência
Orthogonal Discrimination among Functional Groups in Ullmann-Type C-O and C-N Couplings
Rovira, Mireia; et al, Journal of Organic Chemistry, 2016, 81(17), 7315-7325

Salicylanilide Raw materials

Salicylanilide Preparation Products

Salicylanilide Literatura Relacionada

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